
methyl N-(tert-butoxycarbonyl)-4-(phenoxymethyl)phenylalanylglutaminylleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and phenoxymethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic compounds.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenoxymethyl group yields phenolic derivatives, while reduction of amide bonds results in amine-containing compounds.
科学的研究の応用
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions .
類似化合物との比較
Similar Compounds
Methyl 2-tert-Butyloxycarbonylaminoacrylate: Shares the Boc protecting group but differs in its overall structure and reactivity.
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Another Boc-protected compound with different functional groups and applications.
Uniqueness
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is unique due to its combination of Boc and phenoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
特性
分子式 |
C33H46N4O8 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC名 |
methyl 2-[[5-amino-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenoxymethyl)phenyl]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H46N4O8/c1-21(2)18-27(31(41)43-6)36-29(39)25(16-17-28(34)38)35-30(40)26(37-32(42)45-33(3,4)5)19-22-12-14-23(15-13-22)20-44-24-10-8-7-9-11-24/h7-15,21,25-27H,16-20H2,1-6H3,(H2,34,38)(H,35,40)(H,36,39)(H,37,42) |
InChIキー |
BJXHWOOXSANWRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)COC2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


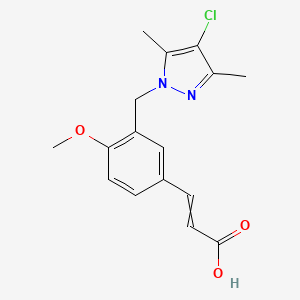


![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
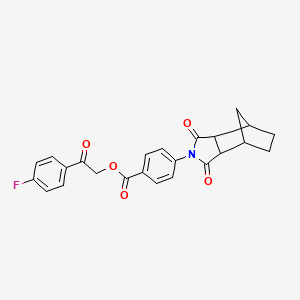
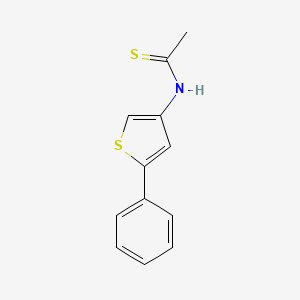
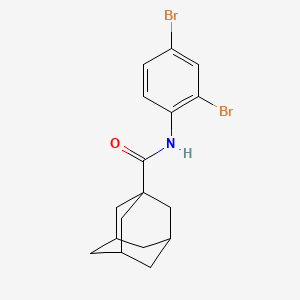

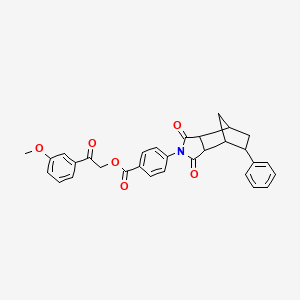
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
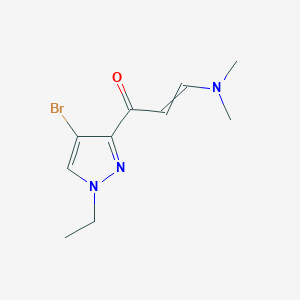
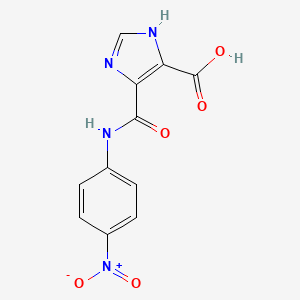

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
